Fmoc-L-Lys(Nic)-OH
Overview
Description
“Fmoc-L-Lys(Nic)-OH” is a derivative of the amino acid Lysine. It is a white to off-white powder with a molecular formula of C21H24N2O4 and a molecular weight of 368.4412. The “Fmoc” in the name stands for fluorenylmethyloxycarbonyl, a protecting group often used to shield the amino group of amino acids during synthesis3.
Synthesis Analysis
The synthesis of Fmoc-L-Lys(Nic)-OH involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields4. Several reaction pathways have been described in the literature, and improvements and alternative routes have been suggested for the synthesis of these compounds in high purity2.
Molecular Structure Analysis
The molecular structure of Fmoc-L-Lys(Nic)-OH is characterized by the presence of the Fmoc protecting group and the Lysine amino acid residue. The structure is further characterized by its optical rotation: [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH)1.Chemical Reactions Analysis
Fmoc-L-Lys(Nic)-OH is involved in various chemical reactions, particularly in peptide synthesis. The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings4. The Fmoc group can be removed selectively on the solid phase with 1% TFA in DCM, unmasking the side-chain lysine amino group for further functionalization5.Physical And Chemical Properties Analysis
Fmoc-L-Lys(Nic)-OH is a white to off-white powder with a molecular weight of 368.44. It has a purity limit of ≥ 99% (HPLC, TLC). It should be stored at temperatures between 0 - 8 °C1. The compound is also characterized by its optical rotation: [a]20D = 0.35 ± 0.4 ° (C=2 in AcOH)1.Scientific Research Applications
Field
This application falls under the field of Biomedical Sciences .
Application Summary
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Protease Activity Assays
Field
This application falls under the field of Biochemistry .
Application Summary
Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .
Methods of Application
The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Results or Outcomes
The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
Bioprinting Applications
Field
This application falls under the field of Biomedical Engineering .
Application Summary
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Methods of Application
The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates
Field
This application falls under the field of Biochemistry .
Application Summary
Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .
Methods of Application
The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Results or Outcomes
The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
Tissue Engineering
Field
This application falls under the field of Biomedical Engineering .
Application Summary
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for tissue engineering applications .
Methods of Application
The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Protease Activity Assays
Field
This application falls under the field of Biochemistry .
Application Summary
Fmoc-Lys (5-Fam) building block has been used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays .
Methods of Application
The N α - (9-fluorenylmethoxycarbonyl)-N ε - (5-carboxyfluorescein)-L-lysine [Fmoc-Lys (5-Fam)] building block was synthesized utilizing two distinct synthetic routes . Fmoc-Lys (5-Fam) and Fmoc-Lys (Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Results or Outcomes
The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
Safety And Hazards
The safety data sheet for Fmoc-L-Lys(Nic)-OH indicates that it does not meet the criteria for classification according to GHS. It is advised against use for products which come into contact with foodstuffs and for private purposes (household). In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be liberated6.
Future Directions
The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides2. The synthesis of Fmoc-L-Lys(Nic)-OH and similar compounds is likely to continue to be an area of active research and development, particularly in the field of peptide synthesis7.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151217 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(nicotinoyl)-OH | |
CAS RN |
252049-11-9 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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